molecular formula C17H18BrNO B5782502 N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5782502
M. Wt: 332.2 g/mol
InChI Key: IEUWANROMRCFOH-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide, also known as BB-DMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the well-known stimulant DMAA (1,3-dimethylamylamine), which has been banned in many countries due to its adverse effects. BB-DMAA has been developed as a safer alternative to DMAA, with similar pharmacological properties but reduced side effects.

Mechanism of Action

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide works by stimulating the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and motivation. It also works by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also has a stimulant effect on the central nervous system, leading to increased alertness and concentration.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide for lab experiments is its relatively low toxicity compared to other stimulants. It is also relatively easy and inexpensive to synthesize. However, one limitation is that its effects can be unpredictable and may vary depending on the individual.

Future Directions

There are several potential future directions for the study of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Other potential applications include its use as a performance enhancer for athletes and as a weight loss aid. Further research is needed to fully understand the potential benefits and risks of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide in these and other areas.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 4-bromobenzyl chloride with 2,3-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to yield N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide.

Scientific Research Applications

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide has been studied extensively in various fields of scientific research, including pharmacology, toxicology, and biochemistry. Its potential applications include its use as a stimulant, an appetite suppressant, and a cognitive enhancer.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-12-5-4-6-17(13(12)2)19(14(3)20)11-15-7-9-16(18)10-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWANROMRCFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)acetamide

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